molecular formula C23H22N2O4 B15033276 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15033276
M. Wt: 390.4 g/mol
InChI Key: VLMLGOLJFYAYBH-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization. Common reagents used in the synthesis include:

  • Aniline derivatives
  • Aldehydes or ketones
  • Acid or base catalysts
  • Solvents such as ethanol or methanol

The reaction conditions often involve heating the reaction mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Inhibiting key enzymes involved in disease processes.

    Receptor binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethoxy-4-hydroxyphenyl)-3-phenylquinazolin-4(1H)-one
  • 2-(4-hydroxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(1H)-one
  • 2-(3-ethoxyphenyl)-3-(4-methoxyphenyl)quinazolin-4(1H)-one

Uniqueness

2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern on the quinazolinone ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H22N2O4/c1-3-29-21-14-15(8-13-20(21)26)22-24-19-7-5-4-6-18(19)23(27)25(22)16-9-11-17(28-2)12-10-16/h4-14,22,24,26H,3H2,1-2H3

InChI Key

VLMLGOLJFYAYBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)O

Origin of Product

United States

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